1-Propyl-3-pyrrolidinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

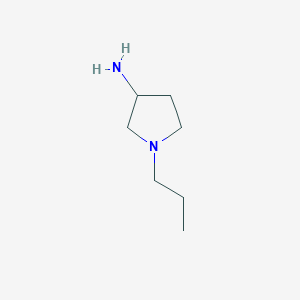

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSLNKWDXZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Propyl-3-pyrrolidinamine: Chemical Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in the design of specific and potent drug candidates.[1] Within this class of heterocycles, 3-aminopyrrolidine derivatives have garnered significant attention due to their presence in a range of therapeutic agents, from antibacterial to central nervous system-targeted drugs. This guide provides a detailed technical overview of a specific derivative, 1-Propyl-3-pyrrolidinamine, focusing on its chemical structure, stereochemistry, synthesis, and potential applications in drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 1096836-49-5, is a disubstituted pyrrolidine.[2] The core structure consists of a five-membered saturated nitrogen-containing ring. A propyl group is attached to the nitrogen atom at position 1, and an amino group is located at position 3 of the pyrrolidine ring.

| Property | Value | Source |

| IUPAC Name | 1-propylpyrrolidin-3-amine | [2] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| CAS Number | 1096836-49-5 | [2] |

| Appearance | Solid | [3] |

| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N | [2] |

| SMILES | CCCN1CCC(C1)N | [3] |

Stereochemistry: The Chiral Center at C3

A critical feature of this compound is the presence of a stereocenter at the C3 position of the pyrrolidine ring. This chirality gives rise to two enantiomers: (R)-1-Propyl-3-pyrrolidinamine and (S)-1-Propyl-3-pyrrolidinamine. The spatial orientation of the amino group at this position can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.[1] Consequently, the synthesis and characterization of the individual enantiomers are of paramount importance in drug development. Commercially available this compound is typically supplied as a racemic mixture.[4]

The differential biological activity of enantiomers is a well-established principle in pharmacology. Therefore, the ability to access enantiomerically pure forms of this compound is a crucial step in leveraging this scaffold for the development of selective therapeutics.

Synthesis of Racemic this compound: A Proposed Protocol

The following is a proposed, scientifically sound protocol for the synthesis of racemic this compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-aminopyrrolidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

-

Imine Formation: Add propanal (1.1 eq) dropwise to the solution and stir for 1 hour at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Chiral Resolution of this compound

The separation of the (R) and (S) enantiomers of this compound is essential for stereospecific biological evaluation. This can be achieved through classical resolution via diastereomeric salt formation or by analytical and preparative chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation (Proposed Protocol)

This method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Workflow Diagram:

Caption: Workflow for classical chiral resolution.

Experimental Protocol (Proposed):

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq, for the separation of a diamine), in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for several hours, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free amine with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer, filter, and concentrate to yield one of the enantiomers.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step can be treated in a similar manner to recover the other enantiomer.

Chiral Chromatography

For analytical and preparative scale separation, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amines.[5][6]

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for aliphatic amines.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted)

-

Propyl Group:

-

-CH₃: A triplet around 0.9 ppm.

-

-CH₂-CH₃: A sextet around 1.5 ppm.

-

-N-CH₂- (propyl): A triplet around 2.4 ppm.

-

-

Pyrrolidine Ring:

-

-N-CH₂- (ring): Multiplets between 2.2 and 2.8 ppm.

-

-CH₂- (C4): Multiplets between 1.6 and 2.1 ppm.

-

-CH-NH₂ (C3): A multiplet around 3.0-3.3 ppm.

-

-

Amine Protons:

-

-NH₂: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Predicted)

-

Propyl Group:

-

-CH₃: ~11 ppm

-

-CH₂-CH₃: ~20 ppm

-

-N-CH₂- (propyl): ~58 ppm

-

-

Pyrrolidine Ring:

-

-N-CH₂- (C2 & C5): ~50-60 ppm

-

-CH₂- (C4): ~30-35 ppm

-

-CH-NH₂ (C3): ~50-55 ppm

-

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns for N-alkylated pyrrolidines typically involve alpha-cleavage.[7]

-

Alpha-cleavage adjacent to the ring nitrogen: Loss of an ethyl group from the propyl substituent, resulting in a fragment at m/z = 99.

-

Cleavage of the propyl group: A peak corresponding to the propyl cation at m/z = 43.

-

Ring fragmentation: A characteristic fragment for pyrrolidines is often observed at m/z = 70, corresponding to the loss of the C3 and C4 carbons with their substituents.

Applications in Drug Discovery

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The primary amino group at the C3 position serves as a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. The N1-substituent, in this case, the propyl group, can be tailored to modulate physicochemical properties such as lipophilicity and basicity, as well as to probe specific binding pockets in the target protein.

While specific examples of drugs containing the this compound moiety are not widely reported, the broader class of 3-aminopyrrolidine derivatives has shown significant activity in various therapeutic areas, including:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: For the treatment of type 2 diabetes.

-

Chemokine Receptor Antagonists: For inflammatory diseases.

-

Antibacterial Agents: As part of novel antibiotic structures.[8]

-

Kinase Inhibitors: Targeting various kinases implicated in cancer and other diseases.

The availability of this compound as a building block allows for its incorporation into novel chemical entities through derivatization of the primary amino group, enabling the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a valuable chiral building block for drug discovery, combining the favorable structural features of the pyrrolidine ring with the functional handles of a primary and a tertiary amine. The stereochemistry at the C3 position is a critical consideration for its application in the development of stereospecific therapeutics. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its structure, proposed synthetic and resolution strategies, and predicted analytical characteristics. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, molecules like this compound will undoubtedly play an important role in the design and synthesis of the next generation of medicines.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Chromatography Online. (2022). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. [Link]

-

Elsevier. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 238-248. [Link]

-

OSTI.GOV. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. [Link]

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... [Link]

-

University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

-

Northern Illinois University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

PATENTSCOPE. (n.d.). Search International and National Patent Collections. [Link]

-

PATENTSCOPE. (n.d.). Search International and National Patent Collections. [Link]

- Google Patents. (n.d.).

-

PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]

- Google Patents. (n.d.).

-

PATENTSCOPE. (n.d.). Search International and National Patent Collections. [Link]

- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1-Propyl-3-pyrrolidinamine (CAS Number: 1096836-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility and the capacity to serve as both a hydrogen bond donor and acceptor.[3] The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of a molecule.[1] This versatility has led to the incorporation of the pyrrolidine motif in a wide array of therapeutic agents, including antivirals, anticancer agents, and treatments for central nervous system disorders.[1][2] 1-Propyl-3-pyrrolidinamine (CAS: 1096836-49-5) is a functionalized derivative belonging to this important class of compounds. As a substituted pyrrolidine, it holds potential as a building block for the synthesis of novel bioactive molecules and is of significant interest to the drug development community.[4][5] This guide provides a comprehensive technical overview of its core characteristics and outlines detailed methodologies for its analytical characterization.

Physicochemical and Structural Properties

This compound is a diamine with a molecular weight of 128.22 g/mol and an empirical formula of C₇H₁₆N₂.[6][7] Its structure features a propyl group attached to the nitrogen atom of the pyrrolidine ring and a primary amine group at the 3-position.

| Property | Value | Source |

| CAS Number | 1096836-49-5 | [6][7][8] |

| Molecular Formula | C₇H₁₆N₂ | [6][7] |

| Molecular Weight | 128.22 g/mol | [6][7] |

| IUPAC Name | 1-propylpyrrolidin-3-amine | [7] |

| SMILES | CCCN1CCC(C1)N | [6][7] |

| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N | [6][7] |

| Physical Form | Solid | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 2 | [7] |

| XLogP3 | 0.4 | [7] |

Synthesis and Purification: A Conceptual Framework

A plausible synthetic pathway could involve the reductive amination of 3-amino-1-Boc-pyrrolidine with propionaldehyde, followed by the removal of the Boc protecting group.

Illustrative Synthetic Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. enamine.net [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Propyl-3-pyrrolidinamine

Introduction

1-Propyl-3-pyrrolidinamine, a substituted pyrrolidine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a secondary amine within a pyrrolidine ring and a primary amine on a propyl substituent, presents unique physicochemical properties that are critical to its application in synthesis, formulation, and biological systems. A comprehensive understanding of its solubility in common laboratory solvents and its chemical stability under various conditions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the predicted solubility and stability of this compound, supported by data from analogous compounds and established chemical principles. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

Predicted Solubility Profile of this compound

Core Principles of Amine Solubility

The solubility of amines is primarily governed by their ability to form hydrogen bonds with solvent molecules.[1] The lone pair of electrons on the nitrogen atoms in this compound can act as hydrogen bond acceptors, while the N-H protons of the primary amine can act as hydrogen bond donors. The overall solubility is a balance between the hydrophilic nature of the amine groups and the hydrophobic character of the alkyl portions of the molecule.

Based on these principles and data from structurally similar compounds, the predicted solubility of this compound in a range of common laboratory solvents is summarized below. Both pyrrolidine and n-propylamine are known to be miscible with water and soluble in a variety of organic solvents.[2][3][4][5]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Highly Soluble | The presence of two amine groups allows for extensive hydrogen bonding with water molecules. |

| Methanol | Miscible | Similar to water, methanol is a polar protic solvent capable of strong hydrogen bonding. | |

| Ethanol | Miscible | The slightly larger alkyl chain of ethanol is not expected to significantly hinder solubility.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the amine groups. |

| Acetonitrile | Soluble | While less polar than DMSO, acetonitrile can still engage in dipole-dipole interactions. | |

| Acetone | Soluble | The ketone group can act as a hydrogen bond acceptor. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The alkyl backbone of the molecule allows for favorable van der Waals interactions with DCM. |

| Toluene | Moderately Soluble | The aromatic nature of toluene may lead to slightly reduced, but still significant, solubility. | |

| Hexane | Sparingly Soluble | The significant difference in polarity between the highly polar amine and nonpolar hexane will limit solubility. |

Predicted Stability and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application in pharmaceutical formulations. As with its solubility, a predictive assessment of its stability can be made by examining the known degradation pathways of secondary amines and pyrrolidine derivatives.

Key Factors Influencing Stability:

-

Oxidation: Amines are susceptible to oxidation, particularly in the presence of air, light, or oxidizing agents.[6][7] For this compound, oxidation is predicted to be a primary degradation pathway. The secondary amine within the pyrrolidine ring is susceptible to oxidation to form corresponding N-oxides or hydroxylamines.[6] Furthermore, the α-C–H bonds adjacent to the nitrogen can be oxidized, potentially leading to the formation of lactams (pyrrolidinones) or N,O-acetals.[8][9][10]

-

pH: The pH of a solution can significantly impact the stability of amines. In acidic conditions, the amine groups will be protonated, forming ammonium salts. This can protect them from certain degradation pathways but may also catalyze others, such as hydrolysis of other functional groups if present. At high pH, the free base is more susceptible to oxidation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.[11] Thermal decomposition of amines can lead to the cleavage of C-N bonds.[12]

-

Light: Exposure to UV or visible light can promote photolytic degradation, often through radical mechanisms.[6]

Recommended Storage Conditions:

To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C) is ideal.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the empirical determination of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid should be visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC-MS).[13][14]

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental workflow for determining solubility.

Protocol for Stability and Forced Degradation Studies

This protocol outlines a comprehensive approach to assessing the stability of this compound under various stress conditions, as recommended by regulatory guidelines for pharmaceutical development.[15]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) or a GC-MS system.

Procedure:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH. Store solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.[16]

-

Thermal Degradation: Store the solid compound and a solution of the compound in a suitable solvent in an oven at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC-PDA-MS or GC-MS method. The method should be capable of separating the parent compound from all significant degradation products.[17][18]

-

The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

-

-

Data Evaluation:

-

Identify and characterize any significant degradation products.

-

Propose potential degradation pathways based on the identified products.

-

Determine the intrinsic stability of this compound under each stress condition.

-

Workflow for forced degradation and stability studies.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. Based on its chemical structure and data from analogous compounds, it is predicted to be highly soluble in polar solvents and moderately soluble in nonpolar organic solvents. The primary route of degradation is anticipated to be oxidation of the amine functionalities. The detailed experimental protocols provided herein offer a robust framework for the empirical verification of these properties. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the pharmaceutical industry, where a thorough understanding of a compound's physicochemical properties is a prerequisite for its successful application.

References

-

Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

-

Li, Z., et al. (2022). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin. The Journal of Organic Chemistry, 87(1), 533–544. [Link]

-

Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834-8837. [Link]

-

Solubility of Things. (n.d.). n-Propylamine. [Link]

-

Soh, G. T., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. *National Institutes of Health. [Link]

-

ACS Publications. (n.d.). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals. [Link]

-

Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Agency for Toxic Substances and Disease Registry. (1989). Toxicological profile for N-Nitrosodi-n-propylamine. [Link]

-

Spectroscopy. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

ACS Publications. (2002). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 50(25), 7244–7250. [Link]

-

ChemBK. (n.d.). Pyrrolidine. [Link]

-

Royal Society of Chemistry. (2014). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 16(11), 2535-2544. [Link]

-

European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

DSpace. (n.d.). Methods for Thermal Stability of ALKANOLAMINE Salts (Review). [Link]

-

National Library of Medicine. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

-

PubChem. (n.d.). Propylamine. [Link]

-

Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Link]

-

ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

NTNU Open. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16021–16036. [Link]

-

ResearchGate. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

-

MDPI. (2021). Long-Term Stability of TiS2–Alkylamine Hybrid Materials. Materials, 14(18), 5345. [Link]

-

ResearchGate. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

-

ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? [Link]

-

ResearchGate. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]

-

Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 107-123. [Link]

-

YouTube. (2023). How does pH Affect Amino Acids? [Link]

-

National Library of Medicine. (2015). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. [Link]

-

ResearchGate. (2012). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. [Link]

-

Reddit. (2022). Why are amines protonated at physiological ph? [Link]

-

ChemAnalyst. (2025). N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. [Link]

-

Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

-

National Library of Medicine. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dspace.kstu.uz [dspace.kstu.uz]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ajpsonline.com [ajpsonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 1-Propyl-3-pyrrolidinamine Bioactivity

Abstract

The transition from a simple chemical entity to a potential therapeutic agent is a complex, multi-stage process. In silico, or computational, methods have become indispensable in the early stages of this journey, offering a rapid and cost-effective means to predict the biological activity of small molecules, thereby prioritizing resources for compounds with the highest potential.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for predicting the bioactivity of 1-Propyl-3-pyrrolidinamine, a heterocyclic building block, using a suite of established in silico methodologies. We will explore both ligand-based and structure-based approaches, detailing the causality behind each experimental choice and providing self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to forecast molecular behavior and accelerate discovery pipelines.

Introduction: The Scientific Imperative for In Silico Prediction

This compound (PubChem CID: 23396940) is a small molecule characterized by a pyrrolidine ring, a versatile scaffold in medicinal chemistry known for its ability to explore three-dimensional pharmacophore space.[3][4] Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem[3] |

| Molecular Weight | 128.22 g/mol | PubChem[3], Sigma-Aldrich[5] |

| SMILES | CCCN1CCC(N)C1 | Sigma-Aldrich[5] |

| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 0.4 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

While its primary utility is as a synthetic building block, its structural features suggest potential biological activity. Predicting this activity in silico allows us to generate testable hypotheses about its function without synthesizing a single derivative or running a costly high-throughput screen. This predictive power helps to mitigate the high failure rates in later stages of drug development by identifying promising candidates and flagging potential liabilities, such as toxicity, early on.[1][6]

This guide is structured to provide a logical workflow, beginning with broad, ligand-based predictions and progressively narrowing the focus to specific protein-ligand interactions through structure-based methods.

Caption: Overall workflow for in silico bioactivity prediction.

Ligand-Based Bioactivity Prediction: Uncovering Clues from the Molecule Itself

When the biological target of a compound is unknown, we rely on ligand-based methods. These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[7]

Target Prediction: Fishing for Potential Protein Partners

The first step is to generate a list of plausible protein targets. This "target fishing" is achieved by comparing the 2D and 3D structure of this compound against databases of known bioactive ligands.

Authoritative Tool: SwissTargetPrediction is a web server that accurately predicts the targets of bioactive molecules based on a combination of 2D and 3D similarity measures with known ligands.[7]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.

-

Input the Molecule: Paste the SMILES string for this compound (CCCN1CCC(N)C1) into the query box.

-

Select Species: Choose "Homo sapiens" to focus on human protein targets.

-

Execute Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of potential protein targets, ranked by probability. The server provides the target class (e.g., Kinase, GPCR, Protease), the known ligands similar to the query, and the probability score. This list forms the basis for our subsequent structure-based investigations.

Quantitative Structure-Activity Relationship (QSAR): Modeling from Molecular Descriptors

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[8][9] By creating a model from known data, we can predict the activity of new, untested compounds like this compound.

The core principle is that variations in a molecule's structural or physicochemical properties (descriptors) directly influence its biological activity.

Caption: Conceptual workflow of a QSAR model.

Experimental Protocol: Developing a Predictive QSAR Model

-

Dataset Curation:

-

Assemble a dataset of molecules structurally related to this compound with known experimental bioactivity against a specific target (e.g., Dopamine Receptor D2).

-

Source data from databases like ChEMBL , a manually curated database of bioactive molecules with drug-like properties. Ensure data consistency (e.g., all IC50 values).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a range of molecular descriptors. These can include constitutional, topological, geometric, and electronic properties.

-

Utilize software like PaDEL-Descriptor or RDKit.

-

-

Model Building:

-

Divide the dataset into a training set (typically 80%) and a test set (20%).

-

Use a machine learning algorithm (e.g., Random Forest, Support Vector Machine) to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable) for the training set.[9][10]

-

-

Model Validation:

-

Use the trained model to predict the activity of the compounds in the test set.

-

Assess the model's predictive power using statistical metrics like the coefficient of determination (R²) and cross-validated R² (Q²). A robust model will have high values for both.[11]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Input these descriptors into the validated QSAR model to obtain a predicted bioactivity value.

-

Structure-Based Bioactivity Prediction: The Molecular Handshake

Once a potential protein target is identified, we can use structure-based methods to simulate the physical interaction between the protein and our ligand. Molecular docking is the cornerstone of this approach.[12][13]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[13][14] A lower binding energy value typically indicates a stronger, more stable interaction.

Caption: Step-by-step workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).

-

Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules and co-crystallized ligands, repairing missing side chains, and adding polar hydrogens.[15] Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds. Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is a 3D grid box centered on the active site of the protein. The location can be inferred from the position of a co-crystallized ligand or predicted by site-finding algorithms.

-

-

Docking Execution:

-

Run the docking simulation using AutoDock Vina. This involves providing the prepared protein, ligand, and grid box configuration as inputs.[13]

-

-

Results Analysis:

-

Vina will output several possible binding poses, each with a corresponding binding affinity score in kcal/mol.

-

Analyze the top-scoring pose to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein's active site residues. Visualization tools like PyMOL are essential for this step.

-

Example Docking Results Table (Hypothetical)

| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 1 | -7.8 | ASP 110, SER 193 | PHE 390, TRP 386 |

| 2 | -7.5 | SER 193, TYR 392 | PHE 390, LEU 95 |

| 3 | -7.1 | ASP 110 | TRP 386, ALA 194 |

ADMET Profiling: Predicting Drug-Likeness and Safety

A compound's biological activity is only part of the story. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines its potential as a drug.[1][16] In silico ADMET prediction is crucial for identifying compounds likely to fail in clinical trials due to poor pharmacokinetics or toxicity.[2]

A variety of open-access web servers, such as SwissADME and pkCSM, can predict a wide range of ADMET properties.[17]

Experimental Protocol: In Silico ADMET Prediction

-

Select a Tool: Navigate to an ADMET prediction web server (e.g., SwissADME).

-

Input Molecule: Provide the SMILES string CCCN1CCC(N)C1.

-

Run Prediction: Execute the analysis.

-

Interpret Results: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, Veber's Rule).

Predicted ADMET Properties for this compound (Example)

| Property | Predicted Value | Interpretation |

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | Yes | Can likely cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

| Lipinski's Rule | Yes (0 violations) | Favorable physicochemical properties for an oral drug. |

Conclusion and Forward Outlook

This guide has outlined a systematic, multi-pronged in silico strategy to predict the bioactivity of this compound. By integrating ligand-based target fishing, QSAR modeling, structure-based molecular docking, and ADMET profiling, we can construct a comprehensive profile of this molecule's biological potential. The hypotheses generated through this computational workflow are not endpoints but rather starting points for focused experimental validation. This approach exemplifies modern drug discovery, where computational science and experimental biology work in concert to accelerate the development of novel therapeutics, saving significant time and resources in the process.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][1][6][16]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

-

SpringerLink. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link][2]

-

Pharma.Tips. (2023). How to Use Pharmacophore Modeling in Drug Discovery. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link][14]

-

JoVE. (2024). Protein Target Prediction and Validation of Small Molecule Compound. [Link]

-

Request PDF. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link][17]

-

Oxford Academic. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link][7]

-

AGH University Main Library. PubChem. [Link]

-

ResearchGate. The different consecutive steps in pharmacophore model generation,... [Link]

-

SecondaryMetabolites.org. Databases focused on natural products and compounds. [Link][19]

-

CUTM Courseware. Introduction to pharmacophore model a use in drug discover. [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][13]

-

Bonvin Lab. Small molecule docking. [Link]

-

PubChem. Home. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link][8]

-

DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

-

Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. [Link]

-

University of Cambridge Chemistry Library. List of useful databases. [Link]

-

NanoSchool. QSAR Model To Predict Biological Activity Using ML. [Link][9]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link][15]

-

PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. [Link][10]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. [Link][11]

-

Slideshare. (2015). Prediction Of Bioactivity From Chemical Structure. [Link]

-

MDPI. (2023). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. [Link]

-

Cambridge MedChem Consulting. (2019). Predicting bioactivity. [Link]

-

bioRxiv. (2024). Predicting small-molecule inhibition of protein complexes. [Link]

-

PubChem. 1-Pyrrolidinepropanamine. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link][4]

-

MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

-

PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. neovarsity.org [neovarsity.org]

- 9. QSAR Model To Predict Biological Activity Using ML - [nanoschool.in]

- 10. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neovarsity.org [neovarsity.org]

- 12. KBbox: Methods [kbbox.h-its.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]

- 18. ChEMBL - ChEMBL [ebi.ac.uk]

- 19. Compounds - SMBP [secondarymetabolites.org]

An In-Depth Technical Guide to the Thermochemical Properties of 1-Propyl-3-pyrrolidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-3-pyrrolidinamine, a substituted pyrrolidine, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the design of novel bioactive molecules due to its ability to confer desirable physicochemical and pharmacokinetic properties.[1] A thorough understanding of the thermochemical properties of such molecules is paramount for optimizing synthesis, formulation, and predicting their behavior in biological systems. This guide provides a comprehensive overview of the known physical properties of this compound, outlines synthetic pathways, and details the experimental and computational methodologies that can be employed to determine its key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. By integrating established principles with practical methodologies, this document serves as a vital resource for researchers engaged in the development of amine-containing pharmaceuticals.

Introduction: The Significance of this compound in Drug Discovery

The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds, including many approved drugs.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] The introduction of a propyl group at the 1-position and an amine group at the 3-position of the pyrrolidine ring, as in this compound, creates a molecule with a unique combination of lipophilicity and basicity. These features can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Thermochemical properties are fundamental to understanding the stability, reactivity, and phase behavior of a molecule. For instance, the enthalpy of formation provides insight into the energetic stability of the compound, while heat capacity is crucial for managing thermal conditions during chemical reactions and for understanding the temperature dependence of other thermodynamic properties. In the context of drug development, these parameters are essential for:

-

Process Chemistry: Ensuring safe and efficient scale-up of synthesis.

-

Formulation Science: Predicting solubility, stability, and compatibility with excipients.

-

Pharmacokinetics: Modeling the energetic costs of conformational changes upon receptor binding.

Physicochemical and Structural Properties

A summary of the known physicochemical and structural properties of this compound is presented in Table 1. This data is primarily sourced from chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| IUPAC Name | 1-propylpyrrolidin-3-amine | [2] |

| CAS Number | 1096836-49-5 | [3] |

| Physical Form | Solid | |

| SMILES String | CCCN1CCC(N)C1 | |

| InChI Key | QQBSLNKWDXZLKL-UHFFFAOYSA-N |

The structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of a pre-existing pyrrolidine ring or the construction of the ring itself. A common strategy for the synthesis of N-alkylated 3-aminopyrrolidines involves reductive amination or alkylation of a suitable 3-aminopyrrolidine precursor.

A general synthetic approach for a related compound, N-propyl-3-pyrrolidinemethanamine, involves the catalytic hydrogenation of a protected precursor.[4] For instance, a mixture of 1-(phenylmethyl)-N-propyl-3-pyrrolidinemethanamine and a palladium on carbon catalyst in methanol can be subjected to a hydrogen atmosphere to yield the desired product.[4]

Another relevant synthetic methodology is the reductive amination of carbonyl compounds, which is a powerful tool for forming C-N bonds.[5] This approach could potentially be adapted for the synthesis of this compound. The general workflow for such a synthesis is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties for compounds like this compound relies on well-established calorimetric and analytical techniques. While specific data for this molecule is scarce, the methodologies described below are standard for characterizing the thermochemistry of amines.[6]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited electrically, and the temperature change of the water is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It can be measured for the solid, liquid, and gaseous states.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire).

Entropy (S°)

The standard entropy of a substance is a measure of its molecular disorder. It can be determined by measuring the heat capacity as a function of temperature from near absolute zero.

Experimental Protocol: Adiabatic Calorimetry

-

Low-Temperature Measurement: The heat capacity of the solid sample is measured from a very low temperature (e.g., 5 K) up to its melting point using an adiabatic calorimeter.

-

Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting point.

-

Liquid-Phase Measurement: The heat capacity of the liquid is measured from the melting point up to the desired temperature.

-

Calculation: The standard entropy at a given temperature is calculated by integrating the heat capacity data (Cp/T) with respect to temperature and adding the entropy of fusion.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.[7] Methods such as Density Functional Theory (DFT) and ab initio calculations can provide reasonably accurate predictions.[5][6]

Computational Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum chemical calculations for 1-Propyl-3-pyrrolidinamine

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Propyl-3-pyrrolidinamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical calculations on this compound (C₇H₁₆N₂), a heterocyclic amine with significant potential as a scaffold in drug discovery and materials science.[1] As direct experimental data on the electronic properties of this specific molecule is scarce, this document outlines a robust, first-principles protocol using Density Functional Theory (DFT). The guide is designed for researchers, computational chemists, and drug development professionals, offering a self-validating workflow from initial structure generation to the analysis of key electronic properties. We will detail the rationale behind the selection of computational methods, provide step-by-step protocols, and explain the interpretation of calculated parameters such as optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP), which are critical for predicting reactivity and intermolecular interactions.

Introduction: The Scientific Case for this compound

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring, a tertiary amine within the ring, and a primary amine substituent.[1] This unique combination of functional groups makes it a compelling building block in medicinal chemistry. The pyrrolidine ring is a common motif in numerous pharmaceuticals, and the presence of two distinct amine groups (one a hydrogen bond donor and acceptor, the other a hydrogen bond acceptor) offers multiple points for molecular interaction and derivatization.

Understanding the molecule's three-dimensional structure, electronic charge distribution, and sites of reactivity is paramount for rational drug design.[2][3] Quantum chemical calculations provide these insights at a fundamental electronic level, enabling researchers to predict a molecule's behavior before undertaking costly and time-consuming synthesis and experimentation.[4] This guide will employ Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for organic molecules of this size.[5][6]

Theoretical Framework and Method Selection

The reliability of any quantum chemical calculation hinges on the appropriate choice of a theoretical method (functional) and a basis set.

-

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems.[7] It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density.[6] For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic molecules.[4][8]

-

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, a molecule with nitrogen lone pairs and the potential for hydrogen bonding, a flexible and robust basis set is required. We recommend the 6-311++G(d,p) basis set.[9]

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.

-

++ : These symbols indicate the addition of diffuse functions to both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing regions of space far from the nucleus, which is critical for modeling lone pairs and non-covalent interactions.[9]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately representing bonding and geometry.[10]

-

This combination, B3LYP/6-311++G(d,p) , represents a high-quality, well-validated level of theory for obtaining accurate results for the target molecule.[8]

The Computational Workflow: A Validating Protocol

The following section details a step-by-step protocol. This workflow is designed to be self-validating, ensuring the final results correspond to a true energetic minimum. The entire process can be visualized by the computational workflow diagram below.

Caption: A flowchart of the quantum chemical calculation protocol.

Experimental Protocol: Step-by-Step Methodology

1. Molecular Structure Preparation:

-

Objective: To generate an initial 3D coordinate file for this compound.

-

Procedure:

-

Use a molecular editor and visualization tool such as Avogadro or GaussView.[11]

-

Input the molecular identifier. The SMILES string CCCN1CCC(N)C1 is a reliable choice.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a reasonable starting geometry.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

2. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface at the chosen level of theory.

-

Procedure:

-

Set up the calculation using a quantum chemistry software package (e.g., Gaussian, GAMESS, Q-Chem).[12][13][14][15]

-

Specify the level of theory: B3LYP/6-311++G(d,p) .

-

Specify the task as Opt (Optimization).

-

Define the molecular charge (0 for the neutral molecule) and spin multiplicity (1 for a closed-shell singlet).

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

-

3. Vibrational Frequency Analysis:

-

Objective: To verify that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

-

Procedure:

-

Using the optimized geometry from the previous step, set up a new calculation.

-

Use the same level of theory: B3LYP/6-311++G(d,p) .

-

Specify the task as Freq (Frequencies).

-

Run the calculation.

-

Validation Check: Analyze the output. A true minimum is confirmed if there are zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

-

4. Electronic Property Analysis:

-

Objective: To calculate the electronic properties from the validated, optimized geometry.

-

Procedure:

-

This is typically performed as part of the frequency calculation or can be run as a "single-point" energy calculation on the final geometry.

-

The output file will contain the energies of all molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Request the generation of a cube file for the molecular electrostatic potential (MEP) to be visualized.

-

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. Below are tables summarizing the key parameters to be extracted and analyzed.

Table 1: Key Geometric and Energetic Data

| Parameter | Description | Calculated Value |

| Total Energy (Hartree) | The final, converged electronic energy of the optimized structure. | To be computed |

| Zero-Point Energy (Hartree) | The vibrational energy of the molecule at 0 K, obtained from the frequency calculation. | To be computed |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | To be computed |

| Key Bond Lengths (Å) | e.g., C-N (ring), C-N (propyl), C-N (amine substituent). Critical for structural analysis. | To be computed |

| Key Bond Angles (°) | e.g., C-N-C angles within the ring and involving the propyl group. Defines the 3D shape. | To be computed |

Table 2: Calculated Electronic Properties

| Parameter | Description | Calculated Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons.[16] | To be computed |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.[16] | To be computed |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy . A critical indicator of chemical reactivity and kinetic stability.[17] | To be computed |

Interpretation of Results

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a fundamental descriptor of molecular stability.[16] A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.[18] For drug design, an optimal gap is sought to balance stability with the reactivity needed for binding to a biological target.[18][19] The locations of the HOMO (typically on electron-rich areas like the nitrogen atoms) and LUMO orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[20][21]

-

Negative Potential Regions (Red/Yellow): These are areas with an excess of electron density, typically around electronegative atoms like nitrogen. They represent nucleophilic sites and are favorable for interacting with positive charges or hydrogen bond donors.[22][23]

-

Positive Potential Regions (Blue): These are areas with a deficit of electron density, usually around hydrogen atoms bonded to electronegative atoms. They are electrophilic sites, indicating favorable interactions with negative charges or hydrogen bond acceptors.[22][23] The complementary matching of MEPs between a drug and its receptor is a key principle in molecular recognition.[20][21]

-

Caption: Relationship between calculated properties and their applications.

Conclusion

This guide has established an authoritative and scientifically sound protocol for performing quantum chemical calculations on this compound using the B3LYP/6-311++G(d,p) level of theory. By following the detailed workflow—from structure preparation and validated geometry optimization to the analysis of frontier molecular orbitals and the molecular electrostatic potential—researchers can gain profound insights into the molecule's intrinsic properties. This computational data forms a critical foundation for predicting chemical reactivity, understanding potential drug-receptor interactions, and guiding the rational design of novel therapeutics and materials, thereby accelerating the discovery process with a high degree of confidence.

References

-

Gordon, M. S., et al. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Retrieved from [Link]

-

Politzer, P., & Murray, J. S. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202. Retrieved from [Link]

-

Demeester, P. (2023). Quantum chemical software. The quantum theory applied to biology. Retrieved from [Link]

-

RSC Publishing. (n.d.). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction. RSC Advances. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. National Center for Biotechnology Information. Retrieved from [Link]

-

Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

National Institutes of Health. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. National Center for Biotechnology Information. Retrieved from [Link]

-

Hadži, D., et al. (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential as a factor of drug-receptor recognition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Omixium. (2023, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Chemistry of Pyrrolidone and Caprolactam Based Materials. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

SciSpace. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. Retrieved from [Link]

-

ResearchGate. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution. Retrieved from [Link]

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

Bioinformatics Insights. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Institutes of Health. (2012). Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. PubMed. Retrieved from [Link]

-

Omixium. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. PubMed. Retrieved from [Link]

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]

-

ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). What is the best way to learn DFT (Density Functional Theory) for beginners??. Retrieved from [Link]

-

National Institutes of Health. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

-

RSC Publishing. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 23159-07-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications. Retrieved from [Link]

-

SpringerLink. (n.d.). A Tutorial on Density Functional Theory. Retrieved from [Link]

-